

Discovery and history of 2-Chloro-4-fluoro-5-nitrophenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-4-fluoro-5-nitrophenol

Cat. No.: B1583476

[Get Quote](#)

An In-Depth Technical Guide to **2-Chloro-4-fluoro-5-nitrophenol**: Synthesis, Properties, and Applications

Introduction

2-Chloro-4-fluoro-5-nitrophenol, identified by the CAS Number 84478-75-1, is a halogenated aromatic nitro compound with the molecular formula $C_6H_3ClFNO_3$.^[1] It typically appears as a light orange crystalline powder.^[2] This compound has emerged as a critical intermediate in various sectors of the chemical industry due to its unique molecular architecture. The presence of chlorine, fluorine, and a nitro group on the phenol ring creates a versatile platform for synthesizing more complex molecules. Its reactivity makes it an essential building block in the production of pharmaceuticals, agrochemicals, and specialty materials.^[3]

This guide provides a comprehensive technical overview of **2-Chloro-4-fluoro-5-nitrophenol**, focusing on its physicochemical properties, historical development, detailed synthesis methodologies, and key industrial applications. The content is tailored for researchers, chemists, and professionals in drug development and material science who require a deep understanding of this important chemical intermediate.

Physicochemical and Spectroscopic Data

The specific arrangement of functional groups on the aromatic ring dictates the compound's physical and chemical behavior. Below is a summary of its key properties.

Property	Value	Source
Molecular Weight	191.54 g/mol	[1]
Melting Point	105-108°C	[4] [5]
Boiling Point	298.7 ± 40.0 °C (Predicted)	[4] [5]
Density	1.653 ± 0.06 g/cm³ (Predicted)	[5]
Appearance	Light orange powder	[2]

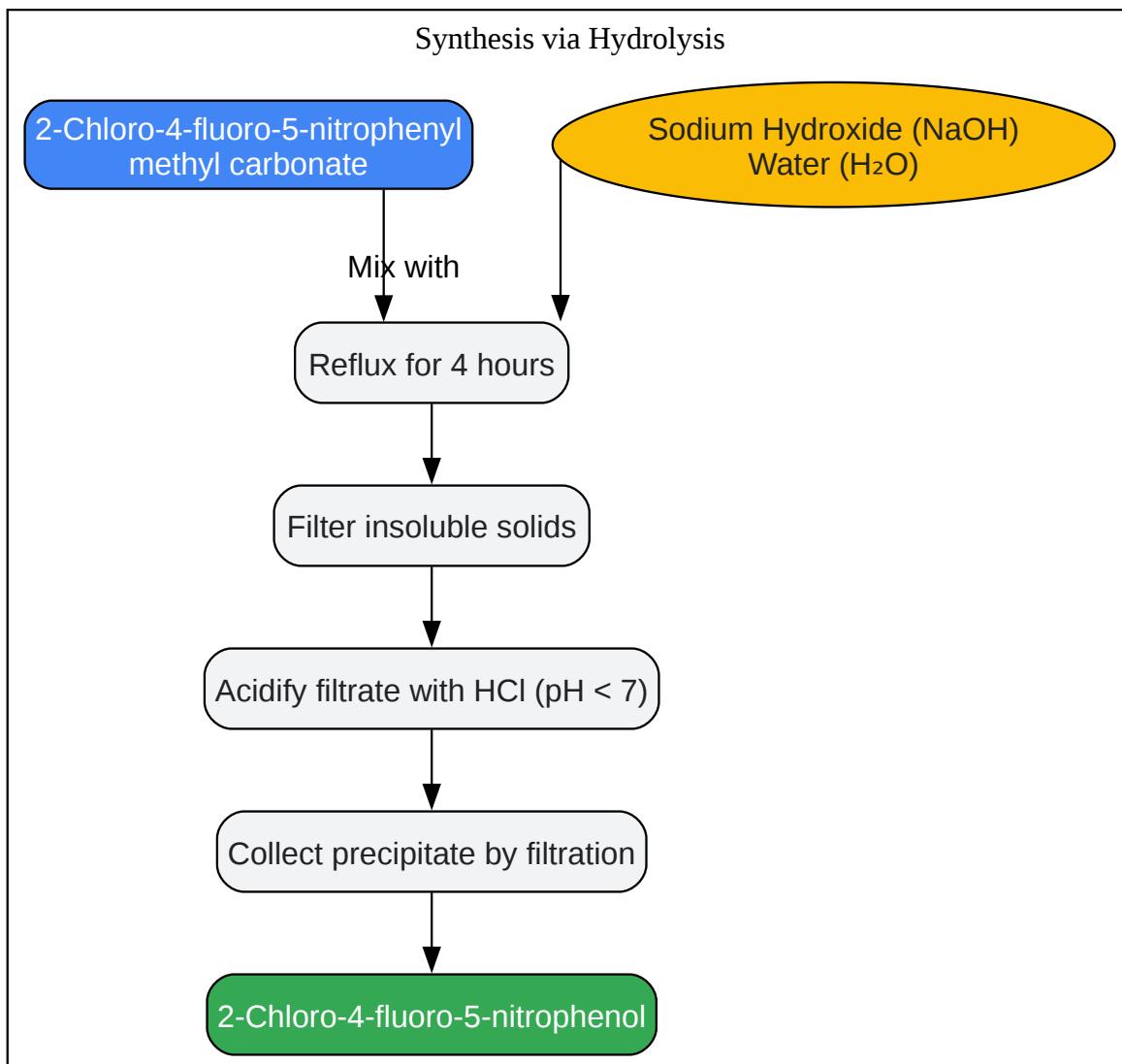
Spectroscopic Characterization: The structure of **2-Chloro-4-fluoro-5-nitrophenol** has been confirmed through various spectroscopic methods.

- ^1H NMR (400 MHz, DMSO-d₆): δ 11.18 (s, 1H), 8.10 (d, J =10.4 Hz, 1H), 7.62 (d, J =7.2 Hz, 1H).[\[1\]](#)[\[4\]](#)[\[5\]](#)
- Mass Spectrum (ESI): m/z: 192.1 ([M+H]⁺).[\[1\]](#)[\[4\]](#)[\[5\]](#)

Historical Context and Development

While a singular "discovery" event for **2-Chloro-4-fluoro-5-nitrophenol** is not prominently documented, its emergence is rooted in the broader history of industrial aromatic chemistry. The development of halogenated nitrophenols has been a subject of research for many decades, driven by their utility as biocides and chemical intermediates. For instance, patents for the synthesis of related compounds like 2-chloro-4-nitrophenol date back to at least the mid-20th century, highlighting a long-standing interest in this class of molecules.[\[6\]](#)

The synthesis and application of **2-Chloro-4-fluoro-5-nitrophenol** represent a more modern development, spurred by the increasing demand for sophisticated building blocks in the pharmaceutical and agrochemical industries. The specific combination of chloro, fluoro, and nitro substituents offers unique reactivity and imparts specific properties to derivative compounds, making it a valuable tool for fine chemical synthesis.


Synthesis Methodologies

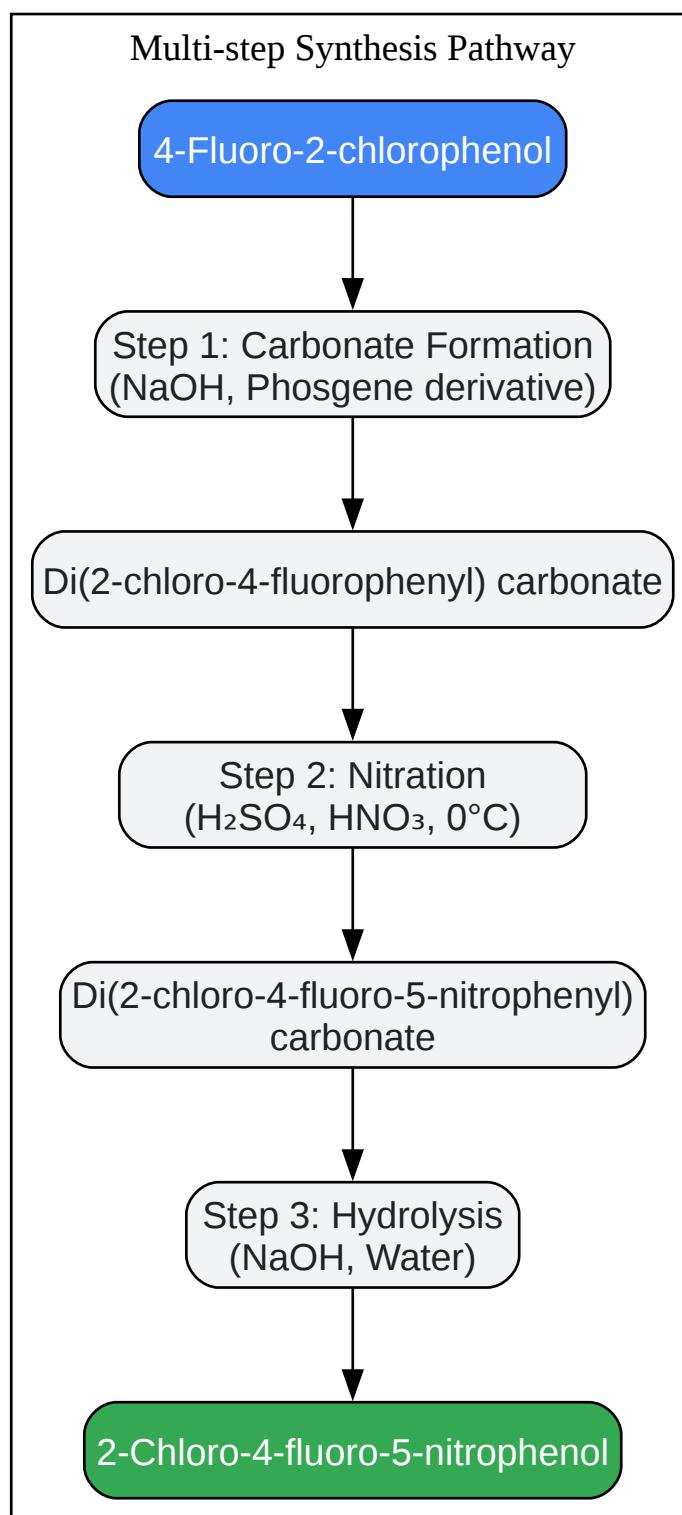
The synthesis of **2-Chloro-4-fluoro-5-nitrophenol** can be achieved through several routes. The choice of method often depends on the availability of starting materials, desired purity, and

scalability.

Route 1: Hydrolysis of 2-Chloro-4-fluoro-5-nitrophenyl Carbonate

This method involves the hydrolysis of a carbonate precursor, which is a common and high-yielding approach. The process is straightforward and involves the cleavage of the carbonate ester to reveal the phenolic hydroxyl group.

[Click to download full resolution via product page](#)


Caption: Workflow for the synthesis via hydrolysis.

Experimental Protocol:

- Reaction Setup: A mixture of 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate (120 g, 0.48 mol) and sodium hydroxide (22.7 g, 0.57 mol) in water (300 mL) is prepared in a suitable reaction vessel.[1]
- Hydrolysis: The reaction mixture is heated to reflux and maintained for 4 hours.[1]
- Workup:
 - Upon completion, the reaction mixture is cooled, and any insoluble solids are removed by filtration.[1]
 - The filtrate is then acidified with dilute hydrochloric acid until the pH is less than 7, causing the product to precipitate.[1]
- Isolation: The precipitated solid is collected by filtration, washed with water, and dried to yield **2-Chloro-4-fluoro-5-nitrophenol**. This method reports a high yield of approximately 98%. [1]

Route 2: Multi-step Synthesis from 4-Fluoro-2-chlorophenol

This pathway involves a three-step process starting from a simpler substituted phenol. It provides an alternative route when the carbonate precursor is not readily available.

[Click to download full resolution via product page](#)

Caption: Multi-step synthesis from 4-fluoro-2-chlorophenol.

Experimental Protocol:

- Carbonate Formation: 4-fluoro-2-chlorophenol is reacted with a phosgene equivalent in the presence of a base (like sodium hydroxide) and a solvent such as dichloroethane (DCE) to form the corresponding carbonate intermediate.[2]
- Nitration: The carbonate intermediate is carefully nitrated using a mixture of concentrated sulfuric acid and nitric acid at a controlled low temperature (e.g., 0°C). Temperature control is critical to prevent over-nitration and side reactions.[2]
- Hydrolysis: The resulting di(2-chloro-4-fluoro-5-nitrophenyl) carbonate is hydrolyzed with a base like sodium hydroxide, followed by acidic workup to yield the final product, **2-Chloro-4-fluoro-5-nitrophenol**.[2] The overall yield for this three-step process is reported to be around 75%.[2]

Industrial Applications and Relevance

The utility of **2-Chloro-4-fluoro-5-nitrophenol** stems from its ability to serve as a precursor to a wide range of value-added chemicals.

- Pharmaceutical Development: It is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly in the development of novel anti-inflammatory and analgesic agents.[3]
- Agricultural Chemicals: The compound is used in the formulation of modern herbicides and pesticides. Its structure contributes to the efficacy of crop protection products.[3]
- Dyes and Pigments: It serves as a building block in the synthesis of specialty dyes and pigments, contributing to vibrant and stable color formulations.[3]
- Material Science: It finds applications in the development of high-performance polymers and coatings, where it can enhance chemical resistance and durability.[3]
- Analytical Chemistry: The compound is employed as a reagent in certain analytical methods, aiding in the detection and quantification of other substances.[3]

- Environmental Monitoring: It is utilized in environmental studies to help assess the presence of specific pollutants, contributing to the monitoring and remediation of contaminated sites.[3]

Conclusion

2-Chloro-4-fluoro-5-nitrophenol is a testament to the enabling power of synthetic chemistry. While its history is intertwined with the broader evolution of halogenated nitroaromatics, its current importance is defined by its versatile reactivity and broad applicability. The well-established synthetic routes, providing high yields and purity, ensure its continued availability for research and industrial production. For scientists and engineers in the pharmaceutical, agrochemical, and material science fields, **2-Chloro-4-fluoro-5-nitrophenol** remains a pivotal and indispensable chemical building block for innovation.

References

- Google Patents. US2629745A - Process for preparing 2-chloro-4-nitrophenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-Chloro-4-fluoro-5-nitrophenol synthesis - chemicalbook [chemicalbook.com]
- 2. guidechem.com [guidechem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-Chloro-4-fluoro-5-nitrophenol CAS#: 84478-75-1 [m.chemicalbook.com]
- 5. 2-Chloro-4-fluoro-5-nitrophenol | 84478-75-1 [chemicalbook.com]
- 6. US2629745A - Process for preparing 2-chloro-4-nitrophenol - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Discovery and history of 2-Chloro-4-fluoro-5-nitrophenol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1583476#discovery-and-history-of-2-chloro-4-fluoro-5-nitrophenol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com